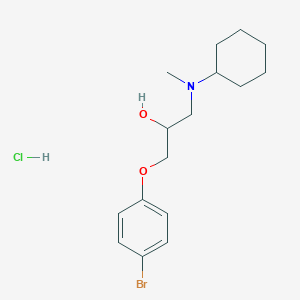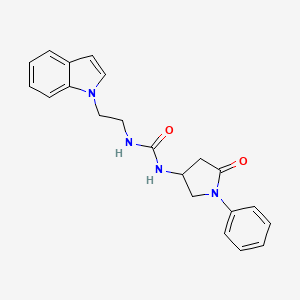
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Phenoxy Group: The reaction starts with the bromination of phenol to form 4-bromophenol.
Attachment of the Propanolamine Moiety: The 4-bromophenol is then reacted with epichlorohydrin to form 1-(4-bromophenoxy)-2,3-epoxypropane.
Amination: The epoxy compound is then reacted with cyclohexylmethylamine to form the desired product, 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or chemicals.
作用機序
The mechanism of action of 1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 1-(4-Fluorophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 1-(4-Methylphenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
Uniqueness
1-(4-Bromophenoxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is unique due to the presence of the bromine atom in the phenoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents.
特性
IUPAC Name |
1-(4-bromophenoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.ClH/c1-18(14-5-3-2-4-6-14)11-15(19)12-20-16-9-7-13(17)8-10-16;/h7-10,14-15,19H,2-6,11-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSFIVXDJSDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=C(C=C1)Br)O)C2CCCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)





![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)


![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)
